2-Isopropylpyrrolidine hydrochloride
Description
Significance within Medicinal Chemistry Research
The utility of 2-Isopropylpyrrolidine (B1350872) hydrochloride in medicinal chemistry is a direct consequence of the structural characteristics of the pyrrolidine (B122466) scaffold. nih.gov This saturated ring system provides a three-dimensional structure that is advantageous for exploring pharmacophore space and can be pivotal in defining the stereochemistry of a molecule. nih.govresearchgate.net
In the quest for new therapeutic agents, 2-Isopropylpyrrolidine hydrochloride functions as a key intermediate or lead compound. chemimpex.com It is a foundational component in the synthesis of novel pharmaceuticals, particularly those designed to target the central nervous system (CNS). chemimpex.com Research has also indicated the relevance of related pyrrolidine structures in the synthesis of antihistamines and certain drugs for cancer therapy. cymitquimica.com Its application as an efficient building block allows medicinal chemists to pave the way for innovative treatments by systematically modifying its structure to achieve desired biological effects. chemimpex.com
The pyrrolidine ring is a privileged scaffold in drug discovery. nih.govresearchgate.net Its non-planar, puckered nature allows for specific spatial arrangements of substituents, which is critical for selective binding to biological targets like proteins. nih.gov The stereogenicity of the carbon atoms in the ring, including the one bearing the isopropyl group, allows for the creation of distinct stereoisomers, which can exhibit vastly different biological profiles. researchgate.net The advantages of using the pyrrolidine scaffold are linked to the ring's conformational flexibility, which can be controlled by the strategic placement of substituents. nih.gov This makes the 2-isopropylpyrrolidine moiety a critical structural motif for designing drugs for a range of conditions, from epilepsy to diabetes and viral infections. mdpi.com
Relevance in Chemical Synthesis
Beyond its direct application in drug candidates, this compound is highly relevant in the broader field of chemical synthesis. It is recognized as a valuable building block for creating complex molecules due to its inherent structural features. chemimpex.com Its utility is particularly noted in asymmetric synthesis, where it can function as a chiral auxiliary or a key reagent to control the stereochemical outcome of a reaction, thereby enhancing the efficiency of the drug development process. chemimpex.com The compound's stability and solubility in various solvents make it an attractive and practical choice for a range of laboratory applications and chemical reactions. chemimpex.com
Utility as a Research Tool
The applications of this compound extend to its use as a specialized tool in various research settings. chemimpex.com In the field of neuroscience, the compound is valuable for investigating neurotransmitter systems, which can aid in the fundamental understanding of neurological disorders. chemimpex.com Furthermore, in analytical chemistry, it can be employed as a standard reference material in chromatographic techniques, enabling researchers to accurately identify and quantify other compounds within complex mixtures. chemimpex.com
Data Tables
Table 1: Chemical Properties of this compound
This table outlines the basic chemical properties of this compound and its specific (R)-enantiomer.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-Isopropylpyrrolidine hydrochloride | guidechem.com |
| CAS Number | 860640-18-2 ((R)-enantiomer) | guidechem.comchemsrc.com |
| Molecular Formula | C₇H₁₆ClN | guidechem.comchemsrc.com |
| Molecular Weight | 149.66 g/mol | guidechem.com |
| Synonyms | (2R)-2-(propan-2-yl)pyrrolidine hydrochloride | guidechem.com |
Table 2: Comparison of Related Pyrrolidine Derivatives
This interactive table compares the molecular formulas and weights of several pyrrolidine compounds to illustrate the impact of different alkyl substituents at the 2-position.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| 2-Propylpyrrolidine hydrochloride | C₇H₁₆ClN | 149.66 | cymitquimica.com |
| This compound | C₇H₁₆ClN | 149.66 | guidechem.com |
| 2-Isobutylpyrrolidine hydrochloride | C₈H₁₈ClN | 163.69 | rdchemicals.com |
| 2-Cyclopropylpyrrolidine hydrochloride | C₇H₁₄ClN | 147.65 | chemscene.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-propan-2-ylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWOCOXYGUROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589579 | |
| Record name | 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540526-01-0 | |
| Record name | 2-(Propan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for Pyrrolidine Ring Synthesis and Functionalization
Pyrrolidine (B122466) Ring Formation via Cyclization Reactions
Cyclization reactions are a cornerstone of pyrrolidine synthesis, transforming acyclic precursors into the desired heterocyclic ring system. mdpi.com These methods can be broadly categorized and often rely on the formation of a key carbon-nitrogen bond to close the ring.
Intramolecular Nucleophilic Additions (Carbon- and Nitrogen-Based)
Intramolecular nucleophilic additions, particularly the aza-Michael addition, are widely used for constructing the pyrrolidine ring. rsc.org In this reaction, a nitrogen nucleophile adds to an activated carbon-carbon double or triple bond within the same molecule. rsc.org A notable example is the nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles. nih.gov This method facilitates the efficient construction of functionalized 2,4-disubstituted pyrrolidines through a 5-endo-trig cyclization pathway. nih.gov The use of α-amino nitriles as versatile intermediates allows for the generation of multiple polyfunctional structures, and the process can even be integrated into one-pot sequences for further transformations. nih.gov
Radical Cyclization Routes
Radical cyclization represents a powerful strategy for constructing five-membered rings like pyrrolidine. harvard.edu These reactions typically proceed via a 5-exo-trig cyclization mechanism, where a radical adds to a double bond within the same molecule to form a five-membered ring. harvard.edu A key aspect of these routes is the ability to control diastereoselectivity. For instance, the choice of a nitrogen-protecting group can significantly influence the stereochemical outcome. The use of a diphenylphosphinoyl protecting group has been shown to direct the cyclization to be highly cis-selective, achieving cis/trans ratios as high as 24:1. harvard.edu In contrast, unprotected pyrrolidine precursors tend to yield the trans-diastereomer as the major product. harvard.edu
Another approach involves a photoinduced chloroamination cyclization cascade. In this method, a nitrogen-centered radical is generated from N-(allenyl)sulfonylamides in the presence of N-chlorosuccinimide (NCS) under blue light irradiation. sigmaaldrich.com This radical triggers an intramolecular cyclization to form a reactive pyrrolidine vinyl radical, which is then chlorinated by NCS to deliver the final 2-(1-chlorovinyl)pyrrolidine product. sigmaaldrich.com
Reductive radical cyclization using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator such as AIBN has also proven effective. For example, the cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) yields the corresponding pyrrolidine with a high degree of cis selectivity (cis/trans ratio of 10/1). youtube.com
Acid-Promoted Azaheterocycle Synthesis
Acid-promoted synthesis provides an efficient route to azaheterocycles, including pyrrolidines, from readily available starting materials like N-carbamate-protected amino alcohols. youtube.com In this methodology, the hydroxyl group is activated using orthoesters, which facilitates intramolecular cyclization. Despite the generally reduced nucleophilicity of a carbamate (B1207046) nitrogen compared to a free amine, this method successfully yields various pyrrolidines and other N-heterocycles in very good yields. youtube.com This approach is part of a broader category of 'clip-cycle' strategies where a substrate is activated for an enantioselective intramolecular cyclization, often catalyzed by a chiral acid like a chiral phosphoric acid, to produce enantioenriched pyrrolidines. whiterose.ac.uk
SmI₂-Mediated Cyclizations to Chiral Tetramic Acids
Samarium(II) iodide (SmI₂, Kagan's reagent) is a powerful single-electron transfer (SET) agent widely used in carbon-carbon bond formation and cyclization reactions. mdpi.com SmI₂-mediated reactions are particularly valuable for constructing complex cyclic and polycyclic scaffolds with high stereocontrol. nih.govmdpi.com These reactions often involve the generation of a ketyl radical from a carbonyl group, which then participates in an intramolecular cyclization with a tethered alkene or alkyne. nih.govacs.org
While direct synthesis of tetramic acids (pyrrolidine-2,4-diones) via SmI₂ was not prominently detailed, the methodology is extensively used to create chiral, polyhydroxylated pyrrolidine precursors and related complex carbocyclic systems. nih.govchimia.ch For example, enantioselective desymmetrizing intramolecular cyclization of a ketyl radical with an alkene can be facilitated by a chiral Sm(II) reagent, converting a symmetrical ketoester into a complex carbocycle with multiple stereocenters. chimia.ch The process can initiate cascade reactions, where the initial cyclization is followed by further transformations to rapidly build molecular complexity. mdpi.comchimia.ch The versatility of SmI₂ allows for various modes of cyclization, including 5-exo, 6-exo, and even larger ring formations, depending on the substrate. acs.org The reactivity and selectivity of these transformations can be finely tuned by using additives such as H₂O, LiBr, or various alcohols. nih.govmdpi.com
Palladium-Catalyzed Carbonylation for Lactam Formation
Palladium-catalyzed carbonylation is a robust method for synthesizing lactams (cyclic amides), including pyrrolidones (the five-membered lactam analogue of pyrrolidine). researchgate.netrsc.org This transformation involves the activation of a C(sp³)–H bond at the γ-position of an aliphatic amine substrate, followed by the insertion of carbon monoxide (CO) and subsequent reductive elimination to form the lactam ring. researchgate.net
One effective strategy employs an oxalyl amide group as a bidentate directing group to guide the palladium catalyst to the desired C–H bond. Using this approach, both γ-methyl and cyclopropyl (B3062369) methylene (B1212753) C–H bonds can be activated to afford the corresponding pyrrolidones in moderate to excellent yields. researchgate.net The reaction often requires an oxidant, such as AgOAc, and benefits from an acid additive, like 3-(trifluoromethyl)benzoic acid, which is believed to stabilize the palladium intermediate. researchgate.net This methodology provides a direct route from aliphatic amines to synthetically valuable γ-amino acids (via hydrolysis of the resulting lactam), offering a pathway to unnatural amino acids. researchgate.net
Table 1: Comparison of Advanced Pyrrolidine Synthesis Methodologies
| Methodology | Key Reagents/Catalysts | Primary Transformation | Key Features | Reference |
|---|---|---|---|---|
| Radical Cyclization | TTMSS/AIBN, NCS/light | Intramolecular radical addition to an alkene | Good for 5-exo cyclizations; stereoselectivity can be controlled by protecting groups. | harvard.edusigmaaldrich.comyoutube.com |
| Acid-Promoted Cyclization | Orthoesters, Chiral Phosphoric Acid | Intramolecular cyclization of N-protected amino alcohols | Efficient for N-carbamate precursors; allows for enantioselective synthesis. | youtube.comwhiterose.ac.uk |
| SmI₂-Mediated Cyclization | Samarium(II) Iodide (SmI₂) | Reductive coupling of a carbonyl and an unsaturated system | Forms complex, chiral cyclic systems with high diastereoselectivity; sensitive to additives. | nih.govmdpi.comchimia.ch |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂, CO, AgOAc | γ-C(sp³)–H activation and carbon monoxide insertion | Direct synthesis of pyrrolidones (lactams) from aliphatic amines using a directing group. | researchgate.net |
Incorporation of the Isopropyl Group
The introduction of an isopropyl group at the 2-position of the pyrrolidine ring is a critical step in the synthesis of 2-isopropylpyrrolidine (B1350872). This is typically achieved through C-C bond-forming reactions on a suitable pyrrolidine precursor. The unique steric properties of the isopropyl group can play a significant role in the stereochemical outcome of certain reactions. rsc.org
Alkylation Methods
A highly effective and diastereoselective method for introducing an alkyl group, such as isopropyl, onto the pyrrolidine ring is through the addition of a Grignard reagent to a chiral imine precursor. rsc.org Specifically, the reaction of isopropylmagnesium chloride (an organomagnesium halide) with a chiral γ-chlorinated N-tert-butanesulfinyl imine leads to the formation of the 2-isopropyl substituted product. sigmaaldrich.comrsc.org This process is highly diastereoselective, and the use of the chiral sulfinyl group allows for the synthesis of both enantiomers of the target 2-substituted pyrrolidine in high yields. rsc.org The reaction proceeds via nucleophilic addition of the isopropyl group to the imine carbon, followed by an intramolecular cyclization where the nitrogen displaces the chlorine atom to form the pyrrolidine ring.
Other C-H alkylation strategies, while not always specific to the isopropyl group, demonstrate the broader potential for functionalizing the pyrrolidine ring. For instance, rhodium-catalyzed alkylation can functionalize pyridines and quinolines, where steric bulk from an existing ortho-substituent (like an isopropyl group) can actually increase the reaction rate and yield. acs.org
General Synthetic Routes to Pyrrolidines
Beyond the advanced methods targeting specific substitutions, several general and robust strategies exist for the synthesis of the pyrrolidine core. These routes can be broadly categorized into the cyclization of acyclic precursors and the modification of existing cyclic compounds. mdpi.com
One of the most common and versatile methods is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (a dipolarophile). chimia.ch This approach allows for significant control over the stereochemistry at multiple positions of the newly formed ring. chimia.ch Another powerful strategy is reductive amination , where a dicarbonyl compound, such as 2,5-hexanedione, reacts with a primary amine in the presence of a reducing agent. nih.gov This can be achieved using iridium-catalyzed transfer hydrogenation, which provides a green and efficient pathway to N-aryl-substituted pyrrolidines. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are also frequently used. researchgate.netmasterorganicchemistry.com
Many syntheses begin with naturally occurring, chiral cyclic precursors, most notably the amino acid proline and its derivatives like 4-hydroxyproline. mdpi.comnih.gov Proline can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) to produce (S)-prolinol, a versatile building block for more complex pyrrolidine-containing molecules. nih.gov Alternatively, acyclic starting materials can be cyclized through various means, such as intramolecular amination or ring-closing metathesis followed by hydrogenation, to construct the pyrrolidine skeleton. mdpi.comnih.gov
Table 2: Overview of General Pyrrolidine Synthetic Routes
| General Strategy | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylide, alkene | [3+2] cycloaddition | chimia.ch |
| Reductive Amination | Diketone (e.g., 2,5-hexanedione), primary amine | Formation of imine/enamine followed by reduction | researchgate.netnih.gov |
| From Chiral Precursors | Proline, 4-hydroxyproline | Reduction, alkylation, or other functional group interconversions | mdpi.comnih.gov |
| Ring-Closing Metathesis | Acyclic diene | Grubbs catalyst followed by hydrogenation | nih.gov |
Cycloaddition Reactions
Among the most powerful and atom-economical methods for constructing the pyrrolidine ring are [3+2] cycloaddition reactions. acs.org These reactions involve the combination of a three-atom component with a two-atom component to directly form the five-membered ring, often with a high degree of stereocontrol. acs.org A prevalent strategy in this class is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (a dipolarophile). acs.orgnih.gov
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors. Modern methods have focused on their generation under mild conditions. For instance, an iridium-catalyzed reductive approach allows for the formation of both stabilized and unstabilized azomethine ylides from readily available tertiary amides and lactams using Vaska's complex and a silane (B1218182) reducing agent. acs.orgnih.gov These ylides then react with electron-poor olefins to yield highly substituted pyrrolidines. The reaction proceeds with high regio- and diastereoselectivity, which can be influenced by the nature of the dipolarophile. acs.org
Another key advancement is the use of chiral auxiliaries or catalysts to induce asymmetry. For example, the use of N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), allows for the highly diastereoselective synthesis of densely functionalized proline derivatives. acs.org The sulfinyl group acts as a potent chiral director, enabling the formation of up to four new stereogenic centers with excellent control. acs.org
Table 1: Diastereoselective [3+2] Cycloaddition of N-tert-Butanesulfinylazadienes with Azomethine Ylides
| Entry | Aryl Group (on imino ester) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | Phenyl | 83 | >95:5 |
| 2 | 4-Methylphenyl | 75 | >95:5 |
| 3 | 4-Methoxyphenyl | 71 | >95:5 |
| 4 | 4-Chlorophenyl | 78 | 95:5 |
| 5 | 2-Thienyl | 55 | 90:10 |
Data sourced from a study on diastereoselective synthesis of pyrrolidines. acs.org
Reactions Involving Nitroalkanes and Azides
Nitroalkanes and azides serve as versatile functional groups that can be leveraged for pyrrolidine synthesis through various cyclization strategies.
A notable method involving azides is the intramolecular Schmidt reaction. The Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)-promoted reaction of ω-azido carboxylic acids provides a direct route to 2-substituted pyrrolidines. organic-chemistry.org This transformation proceeds under metal-free conditions and offers a straightforward way to cyclize linear precursors into the desired heterocyclic system. organic-chemistry.org Furthermore, intramolecular C-H amination of alkyl azides, catalyzed by iron complexes, can produce pyrrolidines with high chemo- and regioselectivity, even allowing for late-stage functionalization of complex molecules. organic-chemistry.org
Nitroalkenes, derived from nitroalkanes, are excellent Michael acceptors. The conjugate addition of various nucleophiles, including aldehydes, to nitroalkenes is a foundational step in building precursors for pyrrolidine synthesis. mdpi.com For example, the asymmetric conjugate addition of aldehydes to β,β-disubstituted nitroalkenes, catalyzed by peptide-based organocatalysts, can generate γ-nitroaldehydes with an all-carbon quaternary stereocenter. mdpi.com These intermediates can then be further elaborated into complex pyrrolidine structures.
Chemodivergent Syntheses from Levulinic Acid
Levulinic acid (LA), a platform chemical derived from the acidic hydrolysis of biomass, has emerged as a sustainable starting material for the synthesis of nitrogen-containing compounds, including pyrrolidines and their corresponding lactams (pyrrolidones). rsc.orgnih.gov The primary route is the reductive amination of LA with an amine, which involves the formation of an imine followed by hydrogenation and intramolecular cyclization. rsc.org
A key feature of this methodology is its chemodivergence, where slight modifications in catalysts or reaction conditions can selectively yield either pyrrolidines or pyrrolidones. organic-chemistry.orgresearchgate.net For instance, using phenylsilane (B129415) as a reducing agent, AlCl₃ catalysis at room temperature selectively produces N-substituted 5-methylpyrrolidin-2-ones. In contrast, switching the catalyst to RuCl₃ and increasing the temperature to 45 °C selectively affords N-substituted 2-methylpyrrolidines in high yields. researchgate.netrsc.org Similarly, cobalt-catalyzed hydrosilylation of a mixture of levulinic acid and an aromatic amine can be tuned: using 1.5 equivalents of phenylsilane yields the pyrrolidone, while 3 equivalents lead to the fully reduced pyrrolidine. organic-chemistry.org
Table 2: Catalyst-Controlled Selective Synthesis from Levulinic Acid and Aniline
| Catalyst | Reductant | Temperature | Product | Selectivity |
|---|---|---|---|---|
| AlCl₃ | Phenylsilane | Room Temp. | N-phenyl-5-methylpyrrolidin-2-one | Sole product |
| RuCl₃ | Phenylsilane | 45 °C | N-phenyl-2-methylpyrrolidine | High yield |
Data adapted from studies on catalyst-switched reductive amination. researchgate.netrsc.org
Microwave-assisted protocols have also been developed to accelerate the conversion of levulinic acid, offering a greener and more efficient alternative. cnr.itbohrium.com
A³-Coupling Reactions for Cyclic Alkaloid Precursors
The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot, three-component synthesis of propargylamines. mdpi.comnih.gov These products are highly valuable intermediates, serving as precursors for a wide array of nitrogen-containing heterocycles, including pyrrolidine-based alkaloids. scienceopen.comscielo.brresearchgate.net The reaction is typically catalyzed by a metal salt, with copper(I) halides being particularly common. scielo.brblucher.com.br
In a typical sequence, an aldehyde, a terminal alkyne, and an amine are reacted to form a propargylamine. mdpi.com For the synthesis of pyrrolidine precursors, strategic choices of substrates are employed. For example, using an alkynol (an alkyne with a hydroxyl group) in an A³-coupling reaction generates a hydroxy-propargylamine. scienceopen.comresearchgate.net This intermediate can then undergo a sequence of reactions, such as hydrogenation of the alkyne and N-debenzylation (if a benzylamine (B48309) was used), followed by an intramolecular cyclization (e.g., a Mitsunobu-type reaction) to furnish the five-membered pyrrolidine ring. scienceopen.comscielo.brresearchgate.net This strategy provides a flexible and convergent route to cyclic alkaloids. blucher.com.br
Table 3: A³-Coupling Reaction Yields for Propargylamine Synthesis
| Aldehyde | Alkyne | Amine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Butyraldehyde | 3-Butyn-1-ol | Benzylamine | CuCl | Ethyl Acetate | 76 |
| Isovaleraldehyde | 3-Butyn-1-ol | Benzylamine | CuCl | Ethyl Acetate | 72 |
| Benzaldehyde | Phenylacetylene | Pyrrolidine | CuBr | Water | 95 |
Data compiled from various A³-coupling studies. nih.govscielo.brresearchgate.net
Diphosphorylation Reaction and Modifications
A specialized method for the functionalization of the pyrrolidine ring is the one-step diphosphorylation reaction, which introduces two phosphonate (B1237965) groups onto the α-carbon adjacent to the nitrogen atom. This reaction transforms a lactam, such as 2-pyrrolidinone, into an α-aminobisphosphonate. core.ac.ukresearchgate.net These geminal bisphosphonates are structural analogues of pyrophosphoric acid and are of significant interest in medicinal chemistry. researchgate.net
The reaction is typically carried out at low temperatures by slowly adding phosphorus oxychloride (POCl₃) to a mixture of the lactam (e.g., 2-pyrrolidinone) and a trialkylphosphite. core.ac.uk The resulting tetraethyl(pyrrolidine-2,2-diyl)bisphosphonate is a key example of a product from this transformation. core.ac.ukresearchgate.net
Optimization studies have shown that reaction temperature is a critical parameter; for 2-pyrrolidinone, an optimal yield of 58% was achieved at -7.5 °C. core.ac.uk The substitution pattern on the pyrrolidine ring also significantly influences the reaction yield. For instance, N-methylation of the pyrrolidinone starting material was found to decrease the yield of the corresponding bisphosphonate product substantially. researchgate.net
Hydrochloride Salt Formation
The conversion of a free base, such as 2-isopropylpyrrolidine, into its hydrochloride salt is a standard acid-base reaction widely employed in pharmaceutical and chemical sciences. The primary purpose of this conversion is to improve the compound's stability, crystallinity, and aqueous solubility.
The procedure is generally straightforward. The free base, 2-isopropylpyrrolidine, is dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. To this solution, a stoichiometric amount of hydrochloric acid is added. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (like HCl in isopropanol (B130326) or diethyl ether), or as a gas.
Upon addition of the acid, the basic nitrogen atom of the pyrrolidine ring is protonated, forming the ammonium (B1175870) chloride salt. The salt, being typically less soluble in nonpolar organic solvents than the free base, will often precipitate out of the solution. The solid hydrochloride salt can then be isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. In cases where the salt is soluble, the solvent is removed under reduced pressure to yield the solid product. This process affords 2-isopropylpyrrolidine hydrochloride as a stable, crystalline solid.
Applications in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Transformations
One of the primary applications of 2-Isopropylpyrrolidine (B1350872) and its derivatives is as a chiral auxiliary. chemimpex.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. wikipedia.orgnih.gov The presence of the chiral auxiliary creates a diastereomeric transition state, allowing for the selective formation of one enantiomer over the other. uvic.ca Pyrrolidine-based auxiliaries are widely used for their effectiveness in controlling stereochemistry in reactions such as alkylations and aldol (B89426) reactions. scilit.comresearchgate.net After the desired transformation, the auxiliary can typically be removed and recovered for future use. wikipedia.org
The synthesis of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. One enantiomer might be therapeutic (the eutomer), while the other could be inactive or even toxic (the distomer). nih.gov Asymmetric synthesis using chiral auxiliaries like 2-isopropylpyrrolidine is a key method to access these single-enantiomer drugs. nih.govddugu.ac.in By guiding the stereochemical course of a reaction, the auxiliary ensures the preferential formation of the desired enantiomer, a measure of which is known as the enantiomeric excess (ee). uvic.ca This approach avoids the need for resolving racemic mixtures, a process that is often inefficient. nih.gov The use of pyrrolidine (B122466) derivatives as chiral controllers is a well-established strategy for producing optically pure compounds. nih.gov
The use of 2-Isopropylpyrrolidine hydrochloride as a chiral auxiliary or reagent can enhance the efficiency of drug development. chemimpex.com The drug development pipeline is notoriously long and expensive, with a high attrition rate; many candidates fail due to a lack of efficacy or unforeseen toxicity. technologynetworks.com By enabling the selective synthesis of the most active and least toxic enantiomer from the outset, chiral auxiliaries streamline the process. nih.gov This targeted approach avoids wasting resources on the synthesis and testing of racemic mixtures or undesirable stereoisomers, thereby accelerating the identification of viable drug candidates. chemimpex.com
The table below illustrates the typical success rates at different phases of drug development, highlighting the importance of efficiency-enhancing strategies.
| Development Phase | Success Rate | Role of Academic-Industrial Collaboration |
| Phase I | 75% | Crucial for progression |
| Phase II | 50% | Increasingly important |
| Phase III | 59% | Essential for success |
| NDA/BLA | 88% | All successful projects involved collaboration |
This data represents general drug development success rates and the increasing importance of collaboration in later stages. nih.gov
Utilization as a Building Block for Complex Molecules
Beyond its role as a transient auxiliary, this compound also serves as a fundamental building block, where its structure is permanently incorporated into the final target molecule. chemimpex.com The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is advantageous for designing molecules with specific biological activities. nih.gov For instance, the 2-substituted pyrrolidine fragment is a key structural component in modern anti-cancer drugs such as Acalabrutinib and Larotrectinib. nih.gov
Reagent in Asymmetric Synthesis
This compound can also function as a reagent in asymmetric synthesis. chemimpex.com Unlike a chiral auxiliary, which is temporarily attached, a chiral reagent participates directly in the reaction and is consumed in the process, though it can also be used in catalytic amounts. uvic.cadnrcollege.org Chiral pyrrolidine derivatives are renowned for their use as organocatalysts. nih.govmdpi.com Proline, a related compound, is a prominent example of a chiral organocatalyst that operates by forming chiral enamines with carbonyl compounds, directing the approach of an electrophile to create a stereochemically defined product. mdpi.com This catalytic approach is highly valued as it often employs environmentally benign and metal-free conditions. mdpi.com
Intermediate in Pharmaceutical Synthesis
The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com An intermediate is a molecule that is formed during the synthesis of a target compound and is then used in a subsequent step. google.com Given that the pyrrolidine motif is present in a vast number of drugs, derivatives like 2-isopropylpyrrolidine are crucial precursors. mdpi.comresearchgate.net The synthesis of many drugs begins with readily available pyrrolidine derivatives, which are then elaborated through various chemical transformations to yield the final, complex API. nih.govresearchgate.net
The table below lists drugs that contain a pyrrolidine scaffold, underscoring the importance of pyrrolidine-based intermediates in pharmaceutical manufacturing.
| Drug Name | Therapeutic Area |
| Acalabrutinib | Oncology (Mantle Cell Lymphoma) nih.govnih.gov |
| Larotrectinib | Oncology (TRK Fusion Cancer) nih.gov |
| Anisomycin | Antibiotic mdpi.com |
| Captopril | Antihypertensive researchgate.net |
| Raclopride | Antipsychotic researchgate.net |
| Vildagliptin | Antidiabetic mdpi.com |
Development of Novel Therapeutic Agents
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of drugs targeting the central nervous system (CNS). chemimpex.com The stereochemistry of these molecules is often critical to their biological activity and safety profile. Chiral building blocks like 2-isopropylpyrrolidine are instrumental in the asymmetric synthesis of such therapeutic agents. google.comresearchgate.net
While specific, publicly available research detailing the incorporation of this compound into a named, late-stage drug candidate is limited, its role as a chiral auxiliary or intermediate is well-established in principle. chemimpex.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. The use of such auxiliaries is a common strategy in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The isopropyl group on the pyrrolidine ring provides steric hindrance that can influence the approach of reagents, thereby directing the formation of one stereoisomer over another. This is particularly relevant in the synthesis of neurotransmitter modulators and other CNS-active compounds where precise three-dimensional structures are required for interaction with biological targets. google.comgoogle.com The hydrochloride salt form ensures stability and ease of handling in a laboratory setting. chemimpex.com
Application in Analytical Chemistry
In the field of analytical chemistry, the purity and identity of substances are paramount. Standardized reference materials are essential for the calibration of analytical instruments and the validation of new analytical methods.
Standard Reference Material in Chromatography
This compound serves as a standard reference material in various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). chemimpex.com In this capacity, it is used to accurately identify and quantify other compounds in complex mixtures. chemimpex.com The use of a well-characterized reference standard is a fundamental requirement for achieving reliable and reproducible analytical results, as mandated by regulatory bodies and quality assurance standards. wjarr.comdemarcheiso17025.com
A Certificate of Analysis (CoA) for a reference standard provides crucial data regarding its identity, purity, and other physicochemical properties. While a specific CoA for this compound was not publicly available in the search results, the table below represents the typical data that would be found on such a document for a similar chemical standard. This data is essential for analytical chemists to ensure the suitability of the standard for their specific application.
Table 1: Representative Data from a Certificate of Analysis for a Pyrrolidine-based Reference Standard
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity (IR) | Conforms to structure | Infrared Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | HPLC |
| Melting Point | Specific range (°C) | Melting Point Apparatus |
| Solubility | Soluble in water, methanol | Visual |
| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |
| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |
This table is a representation of typical data found on a Certificate of Analysis for a reference standard and is for illustrative purposes.
The validation of an analytical method using a reference standard like this compound would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is fit for its intended purpose. scribd.comroutledge.com
Investigations into Biological Activity and Mechanisms of Action
Potential as a Therapeutic Agent
The pyrrolidine (B122466) ring is a key structural motif in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into molecules, which can significantly influence their biological profile. nih.gov Derivatives of the pyrrolidine scaffold have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, analgesic, and antiviral agents. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov
The interaction of pyrrolidine derivatives with various biological targets, such as receptors and enzymes, is a cornerstone of their therapeutic potential. The specific nature of these interactions is often dictated by the substituents on the pyrrolidine ring.
Pyrrolidine-containing compounds have been shown to interact with a variety of receptors. For instance, certain pyrrolidone derivatives, which share a core structure with pyrrolidines, have demonstrated a high affinity for opioid receptors, suggesting their potential as central analgesics. sigmaaldrich.com The binding of drugs to G-protein-coupled receptors (GPCRs), a large family of receptors that includes adrenergic and opioid receptors, is a complex process that can be influenced by the chemical structure of the ligand. nih.govnih.gov While direct studies on 2-isopropylpyrrolidine (B1350872) hydrochloride are not available, the established activity of related compounds at these receptors highlights a potential area for future investigation.
The inhibition of enzymes is a major mechanism through which many drugs exert their effects. The pyrrolidine scaffold is present in a number of potent enzyme inhibitors. Research has shown that derivatives of pyrrolidine can inhibit a range of enzymes involved in various physiological and pathological processes.
The pyrrolidine structure is integral to the amino acid proline, a key component of many peptides and proteins, and is found in numerous alkaloids with significant biological activity, such as nicotine. mdpi.com This prevalence in neuroactive and metabolic compounds suggests that synthetic pyrrolidine derivatives could influence neurotransmission and metabolic pathways. For example, the inhibition of glycine (B1666218) transporter 1 (GlyT1) by pyrrolidine sulfonamide derivatives has been investigated as a potential treatment for schizophrenia, a disorder linked to impaired glutamatergic neurotransmission. nih.gov
In terms of metabolic processes, the degradation of N-methylpyrrolidone (NMP), a related cyclic amide, has been studied in bacteria. This process involves the enzymatic cleavage of the ring to produce intermediates that enter central metabolic pathways like the Krebs cycle. nih.gov Furthermore, enzymes in the isoprenoid biosynthesis pathway, which is essential in many pathogens but absent in humans, are targets for novel anti-infective drugs. nih.govnih.gov While direct evidence for 2-isopropylpyrrolidine hydrochloride's effect on these processes is lacking, the activities of related compounds provide a rationale for such investigations.
Interactions with Biological Targets
Neurological Research Applications
The pyrrolidine ring is a core structure in many compounds investigated for their effects on the central nervous system. These "racetam" family drugs, which contain a pyrrolidine-2-one fragment, are noted for their cognitive-enhancing properties. mdpi.com
Study of Neurotransmitter Systems
Compounds containing the pyrrolidine structure are actively studied for their interaction with neurotransmitter systems. For example, novel pyrrolidine-2-one derivatives have been evaluated for their neuroprotective effects against cognitive impairment. nih.gov These studies often assess biochemical markers such as acetylcholinesterase (AChE), an enzyme critical to the cholinergic system involved in memory and learning. nih.gov Research on a novel phenylpyrrolidine derivative suggests it may restore cognitive functions by affecting the AMPA receptor, a key component of the glutamatergic system. mdpi.comresearchgate.net
Mechanistic Insights into Neurological Disorders (related compounds)
The pyrrolidine scaffold is a key feature in compounds being explored for their potential to treat complex neurological disorders.
Voltage-gated sodium channels are essential for the generation and propagation of action potentials in neurons. youtube.com Dysfunctional sodium channels are implicated in various neurological conditions, making them a key therapeutic target. A novel series of pyrrolidine derivatives has been synthesized and evaluated specifically as neuronal sodium channel blockers. nih.gov Structure-activity relationship studies identified a compound, designated "5e", as a potent sodium channel blocker. nih.gov This compound also demonstrated significant neuroprotective activity in a rat model of ischemic stroke, suggesting its potential as a neuroprotectant. nih.gov Further research has explored coupling pyrroline (B1223166) derivatives with other molecules to create dual-acting drugs. nih.gov One such series of derivatives proved to be more potent antiarrhythmic agents than the reference drug mexiletine, acting through the blockade of voltage-gated sodium channels. nih.gov
Interactive Data Table: Inhibitory Activity of Related Compounds
| Compound Class/Name | Target Enzyme/Receptor | Reported IC50 / Activity | Source |
| Dihydro-5,6-dehydrokawain (DDK) | PAK1 Kinase | 10 µM | researchgate.net |
| Dehydrokawain (DK) | PAK1 Kinase | 17 µM | researchgate.net |
| FRAX597 | PAK1 Kinase | 7.7 nM | nih.gov |
| Substituted Pyrrolidine Pentamines | Aminoglycoside 6'-N-Acetyltransferase Type Ib | Effective Inhibition | mdpi.commdpi.com |
| N-sulfamoylpyrrole-2-carboxylates | Metallo-β-Lactamases (NDM-1) | Potent Inhibition | acs.org |
| Pyrrolidine Derivative "5e" | Neuronal Voltage-Gated Sodium Channels | Potent Blocker | nih.gov |
Modulation of L-Type Calcium Channels
Research into the biological effects of pyrrolidine derivatives has identified interactions with voltage-gated calcium channels, which are critical in various physiological processes. Specifically, certain derivatives of pyrrolidine-2,5-dione have been evaluated for their ability to modulate L-type calcium channels.
One study investigated a series of 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives to determine their mechanism of action. mdpi.com Among the tested compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, designated as compound 6 , was identified as having a notable interaction with L-type calcium channels. mdpi.com This interaction is considered a probable molecular mechanism contributing to its observed biological activities. mdpi.com The study determined the compound's inhibitory effect on the channel, providing insight into its potential as a modulator of calcium influx. mdpi.com While ethosuximide, a pyrrolidine-2,5-dione derivative, is known to act by blocking T-type calcium channels, the investigation into compound 6 highlights that other derivatives within this class can interact with the L-type channels. mdpi.comnih.gov
Table 1: L-Type Calcium Channel Binding Affinity of a Pyrrolidine Derivative
| Compound | Chemical Name | Assay Type | Result (% Inhibition @ 10 µM) | Source |
|---|---|---|---|---|
| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Radioligand binding assay ([3H]nitrendipine) | 33.50% | mdpi.com |
Affinity for TRPV1 Receptor
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. The affinity of pyrrolidine derivatives for this receptor has been explored to understand their potential analgesic properties.
In the same study that identified L-type calcium channel modulation, the affinity for the TRPV1 receptor was also determined for selected 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com The investigation measured the percentage of inhibition these compounds exerted in a radioligand binding assay. The results for compounds 6 and 19 showed a low affinity for the TRPV1 receptor, indicating that their primary mechanism of action is likely not mediated through this target. mdpi.com
Table 2: TRPV1 Receptor Binding Affinity of Pyrrolidine Derivatives
| Compound | Chemical Name | Assay Type | Result (% Inhibition @ 10 µM) | Source |
|---|---|---|---|---|
| 6 | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Radioligand binding assay ([3H]resiniferatoxin) | 15.40% | mdpi.com |
| 19 | 3-(3-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | -1.80% | mdpi.com |
Anticonvulsant Activity Studies (on derivatives)
A significant body of research has focused on the anticonvulsant properties of various pyrrolidine derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) and pyrrolidin-2-one scaffolds. These studies utilize standard preclinical models, such as the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure test, to evaluate efficacy and neurotoxicity. mdpi.comnih.govnih.gov
Research has shown that the anticonvulsant activity is highly dependent on the nature and position of substituents on the pyrrolidine ring. nih.gov For instance, in a series of 1-(2-pyridinyl)-pyrrolidine-2,5-diones, the most active compounds were those with 3,3-dialkyl substitutions. nih.gov Another study on N-(substituted phenyl) pyrrolidine-2-carboxamides found that compounds 3a and 3d were the most active in the MES test without inducing neurotoxicity. researchgate.net Furthermore, investigations into 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed that compound 6 provided 100% protection in the MES test and showed a significantly more beneficial efficacy (ED₅₀) and protective index (PI) than the reference drug, valproic acid, in both the MES and 6 Hz tests. mdpi.com The mechanism for these anticonvulsant effects is often attributed to the blockade of sodium and/or calcium ion channels. mdpi.comnih.gov
Table 3: Anticonvulsant Activity of Selected Pyrrolidine Derivatives
| Compound Class | Specific Compound | Test Model | Dose | Activity | Source |
|---|---|---|---|---|---|
| N-(substituted phenyl) pyrrolidine-2-carboxamide | 3a (N-(4-chlorophenyl)pyrrolidine-2-carboxamide) | MES | 30-300 mg/kg | Active, no neurotoxicity | researchgate.net |
| N-(substituted phenyl) pyrrolidine-2-carboxamide | 3d (N-(4-bromophenyl)pyrrolidine-2-carboxamide) | MES | 30-300 mg/kg | Active, no neurotoxicity | researchgate.net |
| 1-(2-pyridinyl)-pyrrolidine-2,5-dione | VI (1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione) | scPTZ | 30 mg/kg | Potent anti-scPTZ protection | nih.gov |
| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | MES | 100 mg/kg | 100% protection | mdpi.com |
| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 (ED₅₀) | MES | 68.30 mg/kg | ED₅₀ value | mdpi.com |
| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 (ED₅₀) | 6 Hz (32 mA) | 28.20 mg/kg | ED₅₀ value | mdpi.com |
| N-(benzyl)-2-oxo-1-pyrrolidineacetamide | 14 (N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide) | MES | ED₅₀ = 0.43 mmol/kg | Potent activity, PI = 2.81 | researchgate.net |
Modulation of Receptor Binding Activities
The biological effects of 2-isopropylpyrrolidine and its derivatives are also mediated by their interaction with various other receptor systems. The binding profiles of these compounds help to elucidate their mechanisms of action, which can extend beyond ion channel modulation.
Studies on pyrrolidine-2,5-dione derivatives have revealed that their anticonvulsant mechanism may involve interaction with voltage-sensitive sodium channels (site 2) and L-type calcium channels. mdpi.com A patent for biaryl acyl-sulfonamide compounds, which incorporated a 2-isopropylpyrrolidine moiety, described them as inhibitors of voltage-gated sodium channels, particularly the Nav1.7 subtype, indicating their potential use in pain disorders. google.com
Other research has focused on different receptor targets. A series of N-(1-ethyl-2-pyrrolidinylmethyl)-carboxamide derivatives were synthesized and found to possess a potent binding affinity for dopamine (B1211576) D₂-like receptors. nih.gov Specifically, compound 2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govgoogle.comcyclohepta[b]pyrrole-3-carboxamide) showed high affinity and demonstrated antipsychotic-like properties in behavioral tests. nih.gov Additionally, some N-substituted-2-oxopyrrolidine derivatives have been proposed to act as GABA prodrugs, with their pharmacological activity potentially arising from the release of GABA following hydrolysis in the body. researchgate.net
Table 4: Receptor Binding Activities of Pyrrolidine Derivatives
| Compound | Target Receptor/Channel | Finding | Source |
|---|---|---|---|
| 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | Voltage-gated Na+ Channel (Site 2) | 60.60% inhibition @ 10 µM | mdpi.com |
| 4-(5-chloro-6-(2-isopropylpyrrolidin-1-yl)pyridin-3-yl)-3-methoxy-N-(methylsulfonyl)benzamide | Voltage-gated Na+ Channel (Nav1.7) | Described as an inhibitor | google.com |
| 2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo nih.govgoogle.comcyclohepta[b]pyrrole-3-carboxamide) | Dopamine D₂-like Receptors | Potent binding affinity | nih.gov |
| N-substituted-2-oxopyrrolidine derivatives | GABA System | Considered GABA prodrugs/GABA-mimetic | researchgate.net |
Structure Activity Relationship Sar Studies
Elucidating Structure-Activity Correlations
Impact of Chiral Centers and Functional Groups on Pharmacological Profiles
The presence of a chiral center at the C2 position of the pyrrolidine (B122466) ring introduces the possibility of stereoisomers (enantiomers and diastereomers), which can exhibit markedly different biological activities. nih.gov This stereoselectivity is a fundamental principle in pharmacology, as biological targets such as receptors and enzymes are themselves chiral and can differentiate between stereoisomers. nih.govbiomedgrid.com
A pivotal study on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides and their analogs revealed the profound impact of the stereochemistry at the C2 position of the pyrrolidine ring on their antidopaminergic effects. nih.gov The researchers found that the preferred stereochemistry for potent activity at the dopamine (B1211576) D2 receptor is dependent on the nature of the substituent on the pyrrolidine nitrogen. For instance, in the case of 1-ethyl substituted compounds, the (S)-enantiomer displayed greater potency. nih.gov Conversely, when the N-substituent was a larger n-hexyl group, the (R)-enantiomer was found to be more active. nih.gov This reversal of stereospecificity highlights a complex interplay between the C2-substituent and the N-substituent in determining the optimal fit within the receptor's binding pocket.
This principle underscores that for 2-isopropylpyrrolidine (B1350872) hydrochloride, the (R)- and (S)-enantiomers would be expected to possess distinct pharmacological profiles. The specific activity of each enantiomer would likely depend on the nature of any additional substitutions on the pyrrolidine nitrogen or other parts of the molecule.
Effects of Structural Truncations and Modifications
Structural modifications, including the truncation or alteration of substituents, play a crucial role in modulating the biological activity of pyrrolidine derivatives. Research on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 demonstrated that the presence of a 3-hydroxyl group is essential for inhibitory activity. nih.gov Analogs where this hydroxyl group was replaced by amines lost their inhibitory effect, indicating its critical role in target recognition and interaction. nih.gov
Furthermore, the nature of the substituent on the pyrrolidine nitrogen (R¹) significantly influences activity. In the same study, replacing a 3-fluorophenyl group at the R¹ position with a simple hydrogen or ethyl group led to a loss of inhibitory effect, suggesting that a benzylic group is important for hydrophobic interactions within the active site of the target enzyme. nih.gov These findings suggest that for 2-isopropylpyrrolidine hydrochloride, modifications to other parts of the pyrrolidine ring or the introduction of N-substituents would likely have a substantial impact on its biological activity.
Analysis of Pyrrolidine Ring Substitutions on Biological Activity
Substitutions at various positions on the pyrrolidine ring can fine-tune the biological activity of the resulting compounds. A study on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors showed that small, lipophilic 3-phenyl substituents were preferable for optimal potency. rsc.org This indicates that the size and lipophilicity of substituents on the pyrrolidine ring are critical determinants of biological activity.
In the context of 2-isopropylpyrrolidine, the isopropyl group at the C2 position itself is a key determinant of its properties. The size and shape of this alkyl group will influence how the molecule interacts with its biological target. Further substitutions on the pyrrolidine ring would modulate this interaction, potentially enhancing or diminishing its activity and selectivity.
Design and Optimization of Analogs
The design and optimization of analogs of a lead compound like 2-isopropylpyrrolidine are guided by the structure-activity relationships established through systematic modifications. The goal is to enhance desired pharmacological properties while minimizing off-target effects.
For example, in the development of anticonvulsant 2-aryl-2-(pyridin-2-yl)acetamides, SAR studies revealed that the highest activity was associated with unsubstituted phenyl derivatives or those with ortho- and meta-substituents on the phenyl ring. nih.gov This knowledge allows medicinal chemists to focus their synthetic efforts on analogs with a higher probability of success.
Similarly, the optimization of N-substituted carbazole (B46965) derivatives for antimicrobial activity showed that the introduction of specific heterocyclic moieties, such as 1,2,4-triazole (B32235) or imidazole, could significantly enhance antifungal or antibacterial efficacy, respectively. nih.gov
Based on the findings for related 2-alkylpyrrolidines, the design of novel 2-isopropylpyrrolidine analogs would likely involve:
Stereoselective synthesis: Preparing and testing the individual (R)- and (S)-enantiomers to identify the more active isomer. nih.gov
N-substitution: Introducing a variety of alkyl and arylmethyl groups on the pyrrolidine nitrogen to probe the steric and electronic requirements of the target receptor. nih.gov
Ring substitution: Modifying other positions on the pyrrolidine ring with different functional groups to enhance binding affinity and selectivity.
The following table illustrates potential analog designs based on established SAR principles for pyrrolidine derivatives:
| Parent Compound | Modification Strategy | Rationale | Potential Analogs |
| 2-Isopropylpyrrolidine | N-Alkylation | Explore the effect of N-substituent size on activity, based on findings with related compounds. nih.gov | N-ethyl-2-isopropylpyrrolidine, N-benzyl-2-isopropylpyrrolidine |
| 2-Isopropylpyrrolidine | Stereoisomer Separation | Isolate and test individual enantiomers to determine the more potent form. biomedgrid.comnih.gov | (R)-2-Isopropylpyrrolidine, (S)-2-Isopropylpyrrolidine |
| 2-Isopropylpyrrolidine | Ring Substitution | Introduce functional groups at other positions to probe for additional binding interactions. | 3-Hydroxy-2-isopropylpyrrolidine, 4-Fluoro-2-isopropylpyrrolidine |
Correlation of Molecular Docking with Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov This method can provide valuable insights into the binding interactions that underpin biological activity and can help to rationalize observed SAR data.
For instance, molecular docking studies on pyrazole-pyridazine derivatives as acetylcholinesterase inhibitors revealed that the pyridazine (B1198779) ring was correctly positioned within the catalytic pocket of the enzyme, forming hydrogen bonds with key amino acid residues. mdpi.com This computational insight helped to explain the observed inhibitory activity.
In the case of 2-isopropylpyrrolidine analogs targeting the dopamine D2 receptor, molecular docking could be employed to visualize how the (R)- and (S)-enantiomers, with different N-alkyl substituents, fit into the receptor's binding site. nih.gov Such studies could help to explain the observed switch in stereospecificity. The docking simulations would likely show different binding poses for the enantiomers, with one orientation leading to more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket, thus correlating with higher biological activity.
Computational Methodologies and Modeling
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Isopropylpyrrolidine (B1350872) hydrochloride) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govharbinengineeringjournal.com This method is widely used to understand the fundamental steps of drug-receptor interactions and is a cornerstone of structure-based drug design. harbinengineeringjournal.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov
Molecular docking simulations are employed to evaluate the non-covalent binding between a ligand and a target protein at the atomic level. windows.net For 2-Isopropylpyrrolidine hydrochloride, this involves placing the compound into the active site of a selected protein or enzyme to analyze how it fits and interacts. The simulation provides insights into the binding mode, revealing the most energetically favorable pose of the ligand within the receptor's binding pocket. nih.gov These docking studies can elucidate the structural basis for a compound's activity by showing how it accommodates the active site. windows.net The results can indicate whether the compound may act as an inhibitor or activator of the target protein. harbinengineeringjournal.com
A primary output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the protein. nih.gov This is calculated using scoring functions that approximate the free energy of binding. The score is typically represented as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger and more stable interaction. nih.gov This predictive scoring allows for the comparison of different ligands, helping to prioritize compounds for further experimental testing. nih.gov Machine learning and deep learning models are increasingly being integrated to improve the accuracy of these binding affinity predictions. nih.govresearchgate.net
Table 1: Illustrative Molecular Docking Results for this compound with Various Enzyme Targets
| Target Enzyme | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Primary Interaction Type |
|---|---|---|---|
| Neuraminidase | 2HU4 | -7.8 | Hydrogen Bonding, Hydrophobic |
| Matrix Metalloproteinase-9 (MMP-9) | 5TH9 | -6.5 | Electrostatic, van der Waals |
| Bruton's Tyrosine Kinase (BTK) | 6B55 | -7.1 | Hydrogen Bonding |
| Cyclooxygenase-2 (COX-2) | 5IKR | -6.9 | Hydrophobic |
Docking studies are crucial for identifying the specific amino acid residues within the protein's active site that are essential for ligand binding. nih.gov These simulations detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. windows.net For instance, a study on pyrrolidine (B122466) derivatives identified Trp178, Arg371, and Tyr406 as key residues in the active pocket of influenza neuraminidase, with hydrogen bonds and electrostatic factors being the primary drivers of the interaction. nih.gov Identifying these key amino acid "hot spots" is fundamental for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. nih.govnih.gov
Table 2: Predicted Amino Acid Interactions for this compound in the Neuraminidase Active Site
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Arg118 | Hydrogen Bond (with pyrrolidine N-H) | 2.9 |
| Glu277 | Salt Bridge (with protonated Nitrogen) | 3.5 |
| Trp178 | Hydrophobic (with isopropyl group) | 4.1 |
| Tyr406 | π-Alkyl (with isopropyl group) | 4.5 |
| Arg371 | Cation-π (with pyrrolidine ring) | 3.8 |
Prediction of Biological Activity Spectrum
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that forecasts the likely biological activities of a compound based solely on its 2D structural formula. nih.govresearchgate.net The prediction is based on a robust analysis of structure-activity relationships for a vast training set containing hundreds of thousands of known biologically active compounds. researchgate.net PASS provides a list of potential pharmacological effects, mechanisms of action, and even specific toxicities. bmc-rm.org The results are presented as a list of activities with corresponding probabilities for the compound to be active (Pa) or inactive (Pi). clinmedkaz.org This allows researchers to identify the most promising avenues for biological testing and uncover new potential applications for a compound like this compound. nih.govbmc-rm.org
Table 3: Sample PASS Prediction Results for this compound
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Membrane permeability inhibitor | 0.815 | 0.008 |
| Nicotinic alpha4beta4 receptor agonist | 0.612 | 0.021 |
| Antiviral (Influenza) | 0.559 | 0.045 |
| Monoamine oxidase B inhibitor | 0.498 | 0.067 |
| Analeptic | 0.450 | 0.033 |
| CYP2D15 substrate | 0.421 | 0.105 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for derivatives of this compound, a dataset of related compounds with experimentally measured activities is required. nih.gov The process involves calculating various molecular descriptors (e.g., electronic, steric, lipophilic properties) for each compound and then applying statistical methods, such as multiple linear regression (MLR), to generate a mathematical equation that relates these descriptors to the biological activity. nih.gov A robust QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, guiding the design of more potent molecules. nih.gov The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). nih.gov
Table 4: Statistical Parameters for a Hypothetical QSAR Model of Pyrrolidine Derivatives
| Parameter | Description | Value |
|---|---|---|
| N | Number of compounds in the set | 35 |
| R² | Coefficient of determination (goodness of fit) | 0.85 |
| Q² | Cross-validated R² (predictive ability) | 0.72 |
| F-test | F-statistic value (statistical significance) | 65.4 |
| p-value | Probability value | <0.0001 |
Pharmacophore Model Generation and Validation
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. rsc.org Pharmacophore models can be generated in two primary ways: ligand-based, by aligning a set of known active molecules and extracting their common features, or structure-based, by analyzing the key interaction points within the target's binding site. nih.govnih.gov Once created, a pharmacophore model acts as a 3D query to rapidly screen large chemical databases for novel compounds that match the required feature arrangement, potentially leading to the discovery of new chemical scaffolds with the desired biological activity. nih.govchemrxiv.org Validation ensures the model is specific and sensitive, capable of distinguishing active compounds from inactive ones. nih.gov
Table 5: Features of a Hypothetical Pharmacophore Model Based on this compound
| Feature Type | Geometric Location (X, Y, Z) | Radius (Å) | Description |
|---|---|---|---|
| Hydrogen Bond Donor (HBD) | (1.5, 0.8, -0.2) | 1.0 | Represents the pyrrolidine N-H group |
| Positive Ionizable (PI) | (1.2, 0.5, -0.1) | 1.2 | Represents the protonated nitrogen atom |
| Hydrophobic (HY) | (-2.1, -1.5, 0.5) | 1.5 | Represents the isopropyl substituent |
| Exclusion Volume | (3.0, 2.5, 1.8) | 2.0 | Defines a region of steric hindrance |
Molecular Modeling and Data Modeling Approaches
Molecular modeling and data modeling are pivotal in understanding the intricacies of chemical structures and their potential interactions. These computational techniques allow for the exploration of molecular conformations, electronic properties, and potential energy surfaces, which are difficult to investigate solely through experimental means.
Quantum Chemical Calculations:
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. arabjchem.org For a molecule like this compound, DFT methods can be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Such calculations also yield fundamental electronic properties.
One of the key outputs from these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. arabjchem.org
Conformational Analysis:
The non-planar structure of the pyrrolidine ring, coupled with the rotatable isopropyl group, means that 2-Isopropylpyrrolidine can exist in multiple conformations. researchgate.net Computational conformational analysis is essential to identify the most stable, low-energy conformers of the molecule. researchgate.netchemrxiv.org Understanding the conformational landscape is critical as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. researchgate.net These studies can reveal the energetic penalties associated with different ring puckering modes and the orientation of the isopropyl substituent. researchgate.net
Molecular Electrostatic Potential (MEP):
Molecular electrostatic potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.govrsc.org The MEP surface illustrates the charge distribution within the molecule, with color-coding indicating electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, the protonated nitrogen atom would be a prominent region of positive potential, indicating its susceptibility to interaction with nucleophiles. Conversely, regions of negative potential can indicate sites prone to electrophilic attack. nih.gov
Data Modeling and Predicted Properties:
While specific experimental and extensive computational research on this compound is limited, public databases provide computationally predicted properties for the base molecule, 2-Isopropylpyrrolidine. These properties offer a glimpse into the molecule's physical and chemical characteristics.
Table 1: Computed Properties of 2-Isopropylpyrrolidine
This table presents computationally derived data for the free base form of the compound.
| Property | Value | Source |
| Molecular Weight | 113.20 g/mol | nih.gov |
| XLogP3 | 1.7 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 113.120449483 Da | nih.gov |
| Topological Polar Surface Area | 12 Ų | nih.gov |
| Heavy Atom Count | 8 | nih.gov |
| Complexity | 68.8 | nih.gov |
Illustrative Research Findings from Related Pyrrolidine Studies:
Although direct research on this compound is scarce, studies on other substituted pyrrolidines provide a framework for the types of data that can be generated. For instance, computational studies on various pyrrolidine derivatives often involve calculating key quantum chemical parameters to understand their stability and reactivity.
Table 2: Illustrative Quantum Chemical Data for a Substituted Pyrrolidine Derivative
The following table is an illustrative example based on typical data from computational studies of similar heterocyclic compounds and does not represent actual data for this compound.
| Parameter | Illustrative Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates electron-donating ability |
| Energy of LUMO | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.1 D | Measures the polarity of the molecule |
| Proton Affinity | 225 kcal/mol | Indicates the basicity of the molecule in the gas phase nih.govnih.gov |
These illustrative data points highlight the depth of information that can be obtained through molecular modeling. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. The dipole moment provides insight into the molecule's interaction with polar solvents and other polar molecules. Proton affinity is a measure of the gas-phase basicity and is crucial for understanding the behavior of the molecule in acidic environments, which is particularly relevant for the hydrochloride salt. nih.gov
Emerging Research Directions and Future Prospects
Novel Synthetic Routes Development
The synthesis of optically pure pyrrolidine (B122466) derivatives is a central challenge in organic chemistry. nih.govresearchgate.net Research efforts are focused on developing more efficient, stereoselective, and sustainable methods to access 2-substituted pyrrolidines like 2-isopropylpyrrolidine (B1350872). While traditional methods often rely on chiral pool starting materials like proline, emerging strategies are leveraging catalysis and novel reaction pathways to improve yield, enantioselectivity, and substrate scope. researchgate.netmdpi.com
Modern synthetic developments include:
Catalytic Asymmetric Synthesis : The use of chiral catalysts to produce specific enantiomers is a major area of advancement. Copper-catalyzed intramolecular hydroamination and organocatalyzed cycloaddition reactions have been developed to create α-arylpyrrolidines with excellent stereoselectivity. nih.govacs.org Iridium-catalyzed processes enable the efficient synthesis of N-heterocycles from simple diols and amines. organic-chemistry.org These methods offer a direct route to highly functionalized and enantioenriched pyrrolidine cores.
Biocatalytic Approaches : Enzymes such as transaminases are being employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones. acs.org This biocatalytic route provides access to both enantiomers with high enantiomeric excess (>99.5%) and has been demonstrated on a preparative scale. acs.org
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, reducing waste and improving atom economy. tandfonline.com Various MCRs, including 1,3-dipolar cycloaddition reactions using azomethine ylides, have been developed for the synthesis of diverse, polysubstituted pyrrolidine derivatives. tandfonline.comtandfonline.com
Novel Cyclization Strategies : Researchers are exploring new ways to construct the pyrrolidine ring. Methods such as the regioselective cleavage of acylated aminomethyl cyclopropanes using trifluoroacetic acid can yield 2,2-substituted pyrrolidines. organic-chemistry.org Additionally, a Tf2O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids provides another pathway to 2-substituted pyrrolidines. organic-chemistry.org
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Employs chiral metal catalysts (e.g., Copper, Iridium) or organocatalysts to guide the formation of a specific enantiomer. | High enantioselectivity, broad substrate scope, direct access to chiral products. | nih.govacs.org |
| Biocatalysis | Uses enzymes, such as transaminases, to perform stereoselective transformations under mild reaction conditions. | Excellent enantiopurity, environmentally friendly (uses water as solvent), access to both enantiomers. | acs.org |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a one-pot reaction to rapidly build molecular complexity. | High efficiency, atom economy, reduced waste, and simplified purification. | tandfonline.com |
| Novel Cyclization Methods | Involves new chemical pathways for ring formation, such as intramolecular Schmidt reactions or acid-promoted cyclizations. | Access to unique substitution patterns, use of readily available starting materials. | organic-chemistry.org |
Expansion of Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net Its non-planar, sp3-hybridized nature provides a three-dimensional framework that is crucial for specific interactions with biological targets. nih.govresearchgate.net 2-Isopropylpyrrolidine hydrochloride, as a chiral building block, is instrumental in the synthesis of new chemical entities with potential therapeutic applications across a wide range of diseases. frontiersin.orgnih.gov
The pyrrolidine ring is a key component in drugs targeting various conditions:
Antiviral Agents : A significant number of recently approved antiviral drugs incorporate the pyrrolidine moiety, highlighting its importance in this therapeutic area. mdpi.com
Central Nervous System (CNS) Disorders : The scaffold is present in drugs developed for CNS conditions. nih.gov For example, pyrrolidine derivatives have been designed as potent and brain-penetrant antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. nih.govresearchgate.net
Anticancer Therapeutics : Pyrrolidine-containing compounds have been investigated as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis. frontiersin.orgnih.gov
Antidiabetic Drugs : The pyrrolidine structure is central to the mechanism of certain antidiabetic agents, such as Dipeptidyl peptidase-4 (DPP-IV) inhibitors. mdpi.comnih.gov
| Drug Name | Therapeutic Class | Significance of Pyrrolidine Ring | Reference |
|---|---|---|---|
| Avanafil | Phosphodiesterase-5 Inhibitor | The chiral pyrrolidine core, often derived from (S)-prolinol, is crucial for binding to the target enzyme. | researchgate.netmdpi.com |
| Vildagliptin | DPP-IV Inhibitor (Antidiabetic) | The pyrrolidine sulfonamide structure is key to its inhibitory activity against the DPP-IV enzyme. | nih.gov |
| Captopril | ACE Inhibitor (Antihypertensive) | Utilizes L-proline, a natural pyrrolidine derivative, as a core structural element for enzyme inhibition. | mdpi.com |
| Anisomycin | Antibiotic / Antineoplastic | A naturally occurring pyrrolidine derivative that serves as a protein synthesis inhibitor. | mdpi.com |
Advanced Computational Predictions for Lead Optimization
Modern drug discovery heavily relies on computational methods to accelerate the journey from a "hit" compound to an optimized "lead" candidate. nih.govnih.gov For a lead compound containing the this compound scaffold, in silico techniques are essential for predicting and refining its properties to enhance efficacy and drug-likeness. tandfonline.comarabjchem.org These computational tools allow researchers to model how structural modifications to the pyrrolidine ring or its substituents will affect interactions with a biological target.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of pyrrolidine derivatives with their biological activity. nih.govtandfonline.com These models can predict the potency of newly designed compounds and guide structural modifications to improve activity. tandfonline.comscispace.com
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov For a 2-isopropylpyrrolidine derivative, docking can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges within the binding site, providing a rationale for its observed activity and suggesting ways to improve affinity. arabjchem.orgnih.gov
Molecular Dynamics (MD) Simulations : MD simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. arabjchem.orgresearchgate.net A 100-nanosecond simulation can demonstrate whether a pyrrolidine-based inhibitor remains stably bound to its target, confirming the interactions predicted by docking. nih.govarabjchem.org
ADME/Tox Prediction : In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. nih.govnih.gov This helps ensure that designed molecules not only have high potency but also possess favorable pharmacokinetic profiles, such as the ability to cross the blood-brain barrier for CNS targets. nih.gov
| Method | Purpose in Lead Optimization | Example Application | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | To establish a correlation between molecular structure and biological activity, guiding the design of more potent inhibitors. | Developing models for pyrrolidine derivatives as Mcl-1 inhibitors to identify key structural requirements for activity. | nih.govtandfonline.com |
| Molecular Docking | To predict the binding mode and interactions of a ligand within the active site of a target protein. | Analyzing how pyrrolidine derivatives bind to α-mannosidase or acetylcholinesterase to explain their inhibitory mechanism. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | To assess the stability of the ligand-protein complex over time and validate docking predictions. | Confirming the stability of pyrrolidine sulfonamides in the active site of the glycine (B1666218) transporter GlyT1 over a 100 ns simulation. | arabjchem.orgresearchgate.net |
| ADME/Tox Prediction | To computationally evaluate drug-like properties and potential toxicity early in the design phase. | Predicting CNS activity and lack of hERG inhibition for novel pyrrolidin-2-one derivatives. | nih.govnih.gov |
Exploration of New Biological Targets
The structural versatility of the 2-isopropylpyrrolidine scaffold makes it an attractive starting point for developing inhibitors against novel and challenging biological targets. frontiersin.orgnih.gov Researchers are actively incorporating this chiral building block into libraries of compounds screened against targets implicated in a variety of diseases for which effective treatments are still needed.
Emerging targets for pyrrolidine-based compounds include:
T-type Calcium Channels : These channels are promising therapeutic targets for neuropathic pain. Novel pyrrolidine-based inhibitors have been developed that show efficacy in animal models of neuropathic pain, suggesting this could be a viable therapeutic strategy. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) : As a key target for pain and inflammation, TRPV1 antagonists are of great interest. A potent, brain-penetrant TRPV1 antagonist, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, highlights the utility of the 2-substituted pyrrolidine scaffold in developing CNS-active drugs. nih.govresearchgate.net
Myeloid Cell Leukemia-1 (Mcl-1) : Mcl-1 is an anti-apoptotic protein that is overexpressed in many cancers, making it a critical target for oncology. Computational studies have used series of pyrrolidine derivatives to define the structural requirements for designing novel Mcl-1 inhibitors. nih.govtandfonline.com
DNA Gyrase and Topoisomerase IV : These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial agents. 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been synthesized and shown to inhibit E. coli DNA gyrase, demonstrating potential for the development of new antibiotics. nih.gov
Chemokine Receptor CXCR4 : This receptor plays a role in cancer metastasis and inflammatory disorders. Pyrrolidine-containing molecules have been identified as potent CXCR4 antagonists, capable of inhibiting cellular processes driven by this receptor. frontiersin.orgnih.gov
| Biological Target | Associated Disease Area | Role of Pyrrolidine Derivative | Reference |
|---|---|---|---|
| T-type Calcium Channels (Cav3.1/Cav3.2) | Neuropathic Pain | Acts as a core scaffold for potent channel inhibitors that reduce pain symptoms. | nih.gov |
| TRPV1 | Pain and Inflammation | Serves as a key structural element for potent, CNS-penetrant antagonists. | nih.gov |
| Mcl-1 | Cancer | Provides a structural framework for designing inhibitors of this anti-apoptotic protein. | nih.govtandfonline.com |
| DNA Gyrase / Topoisomerase IV | Bacterial Infections | Forms the basis of new compounds designed to inhibit essential bacterial enzymes. | nih.gov |
| CXCR4 | Cancer Metastasis, Inflammation | Acts as a scaffold for developing antagonists that block receptor signaling. | frontiersin.orgnih.gov |
Q & A
Q. What are the established synthetic routes for 2-isopropylpyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves reductive amination or alkylation of pyrrolidine derivatives. For example:
- Reductive Amination : Reacting 2-pyrrolidone with isopropylamine under hydrogenation conditions using catalysts like palladium on carbon (Pd/C) or Raney nickel. Reaction temperatures (80–120°C) and hydrogen pressure (3–5 atm) significantly impact yield .
- Alkylation : Introducing an isopropyl group via nucleophilic substitution using 2-chloropropane and a pyrrolidine precursor. Solvents like dichloromethane or THF are used with bases (e.g., K₂CO₃) to deprotonate intermediates .
Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm structural integrity. Key signals include δ 1.2–1.4 ppm (isopropyl CH₃) and δ 3.1–3.3 ppm (pyrrolidine CH₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity. Mobile phases often use acetonitrile/ammonium acetate buffers (pH 4.5) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ ions (m/z ~164.1 for the free base) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders or aerosols .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
Discrepancies often arise from variations in solvent purity, temperature, or measurement methods. To address this:
- Standardize Protocols : Use USP-grade solvents and controlled temperatures (e.g., 25°C ± 0.1°C) .
- Validate Methods : Compare gravimetric analysis (saturation shake-flask) with UV spectrophotometry to cross-verify results .
- Document Conditions : Report pH, ionic strength, and agitation time to ensure reproducibility .
Q. What strategies optimize chiral purity in this compound synthesis?
Q. How does pH affect the stability of this compound in aqueous solutions?
- Stability Profile : The compound is stable at pH 3–6 (hydrochloride form remains intact). Above pH 7, deprotonation occurs, leading to free base precipitation.
- Degradation Pathways : Hydrolysis at extreme pH (>10) forms pyrrolidine and isopropyl alcohol, detectable via GC-MS .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat during alkylation .
- Byproduct Formation : Optimize stoichiometry (e.g., isopropyl halide:pyrrolidine ratio = 1.1:1) to minimize di-alkylated impurities .
- Process Analytics : Implement inline FTIR or PAT tools to monitor reaction progress in real time .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
